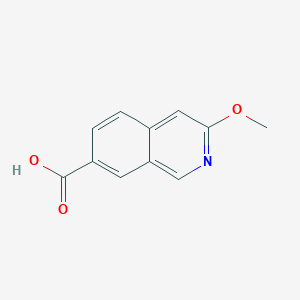

3-Methoxyisoquinoline-7-carboxylic acid

説明

Contextualization within the Broader Field of Isoquinoline (B145761) Chemistry and its Derivatives

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchoutreach.org This core structure is the foundation for a vast array of derivatives with significant applications, particularly in medicinal chemistry. nih.govrsc.org Isoquinoline frameworks are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov

Historically, isoquinoline derivatives are found in many naturally occurring alkaloids, such as papaverine, morphine, and berberine, which have long been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties. researchoutreach.orgamerigoscientific.com In modern drug discovery, synthetic isoquinoline derivatives are continuously being developed and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govamerigoscientific.com The versatility of the isoquinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic purposes. researchoutreach.orgrsc.org

Significance of the Carboxylic Acid Moiety and Methoxy (B1213986) Substitution in Heterocyclic Scaffolds for Advanced Chemical Studies

The carboxylic acid moiety (-COOH) is one of the most important functional groups in drug design. numberanalytics.comnih.gov Its presence can significantly influence a molecule's physicochemical properties. wikipedia.org Carboxylic acids are polar and can act as both hydrogen-bond donors and acceptors, which often enhances water solubility. wiley-vch.detsfx.edu.au At physiological pH, the carboxylic acid group is typically ionized to a carboxylate anion (-COO⁻), allowing it to form strong ionic interactions and hydrogen bonds with biological targets like enzymes and receptors. researchgate.netlibretexts.org This ability is often key to a drug's mechanism of action. nih.gov However, the charge can also limit permeability across biological membranes, a challenge that medicinal chemists often address through strategies like prodrugs. nih.govnih.gov

The methoxy group (-OCH₃) is an alkoxy group that consists of a methyl group bonded to oxygen. wikipedia.org When attached to a heterocyclic system, it acts as an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. wikipedia.org The methoxy group can also increase a compound's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes. In drug development, the strategic placement of methoxy groups can be used to modulate a compound's metabolic stability and binding affinity to its target. clockss.orgacs.org

Overview of Current Research Trajectories and Academic Interest in 3-Methoxyisoquinoline-7-carboxylic Acid and its Analogs

While extensive research specifically focused on this compound is not widely published, the interest in this compound and its analogs stems from the established importance of its constituent parts. Research in this area generally follows several key trajectories:

Building Block for Synthesis: Compounds like this compound serve as valuable intermediates or building blocks for the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or amidation, to create libraries of new compounds for screening. byjus.com

Medicinal Chemistry Exploration: Given the proven track record of isoquinolines in medicine, analogs of this compound are investigated for various potential therapeutic applications. nih.gov For instance, research on related quinoline carboxylic acids has shown potential antimicrobial and anticancer activities. The synthesis of various substituted isoquinoline carboxylic acids is an active area of research for developing new biologically active agents. mdpi.combeilstein-journals.org

Development of Novel Synthesis Methods: The creation of efficient and versatile synthetic routes to access substituted isoquinolines remains a focus for organic chemists. nih.govnih.gov Methods like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are employed to construct the isoquinoline core with desired substitutions. mdpi.combeilstein-journals.org

The combination of the biologically active isoquinoline scaffold with the modulating properties of the methoxy and carboxylic acid groups makes this compound and its analogs promising candidates for future research and development in chemistry and pharmacology.

Compound Data

Below are interactive tables detailing the chemical properties of this compound and some of its related analogs.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | nih.gov |

| Molecular Weight | 203.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | Not Available |

| Canonical SMILES | COC1=NC=C2C(=C1)C=C(C=C2)C(=O)O | nih.gov |

Table 2: Related Isoquinoline and Quinoline Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| 7-Bromo-1-methoxyisoquinoline-3-carboxylic acid | C₁₁H₈BrNO₃ | 282.09 | Bromo at C7, Methoxy at C1, Carboxyl at C3 |

| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C₁₁H₉NO₄ | 219.19 | Quinoline core, Hydroxy at C4, Methoxy at C7 |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | C₁₂H₁₅NO₄ | 237.25 | Tetrahydroisoquinoline core, two Methoxy groups |

Structure

3D Structure

特性

IUPAC Name |

3-methoxyisoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-7-2-3-8(11(13)14)4-9(7)6-12-10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJENYJMSQOWKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxyisoquinoline 7 Carboxylic Acid

Classical and Established Synthetic Routes to Isoquinoline-Carboxylic Acids

Traditional methods for constructing the isoquinoline (B145761) core, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, have been the bedrock of isoquinoline synthesis for over a century. researchgate.net While effective, these methods often require harsh reaction conditions and can suffer from limitations like low yields and a narrow substrate scope. researchgate.net

Exploration of Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler Type Cyclizations in the Context of Isoquinoline Carboxylic Acids

The Pomeranz-Fritsch reaction , first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. organicreactions.orgthermofisher.comwikipedia.org This reaction is typically carried out in two stages: the initial condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. thermofisher.comwikipedia.orgchemistry-reaction.com A key advantage of this method is its ability to produce isoquinolines with substitution patterns that are difficult to achieve through other classical routes. organicreactions.org Modifications, such as the Schlittler-Muller and Bobbitt variations, have expanded the utility of this reaction to synthesize C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.commdpi.com

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates through intramolecular electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction requires dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and is most effective when the aromatic ring is electron-rich. organic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org

The Pictet-Spengler reaction , discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline. wikipedia.orgyoutube.com This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org The nucleophilicity of the aromatic ring plays a crucial role; electron-rich rings like indole (B1671886) or pyrrole (B145914) lead to high yields under mild conditions, whereas less nucleophilic rings require harsher conditions. wikipedia.org For substrates with electron-donating groups, such as two alkoxy groups, the reaction can proceed under physiological conditions. jk-sci.com

| Reaction | Starting Materials | Key Reagents/Conditions | Primary Product | Key Features |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde and 2,2-dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | Access to otherwise difficult substitution patterns. organicreactions.org |

| Bischler-Napieralski | β-arylethylamide or β-arylethylcarbamate | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (B110456) | Effective for electron-rich aromatic rings; product can be oxidized to isoquinoline. organic-chemistry.orgnrochemistry.com |

| Pictet-Spengler | β-arylethylamine and aldehyde/ketone | Acid catalyst | Tetrahydroisoquinoline | Can proceed under mild conditions for activated aromatic rings. wikipedia.orgjk-sci.com |

Regioselective Functionalization Approaches for Methoxyisoquinoline Cores

The introduction of substituents at specific positions on the methoxyisoquinoline core is critical for tuning the molecule's properties. Regioselective functionalization can be challenging but is essential for creating specific isomers like 3-methoxyisoquinoline-7-carboxylic acid. Recent advancements have focused on metal-catalyzed C-H activation to achieve high regioselectivity. For instance, rhodium(III)-catalyzed reactions have been developed for the C8-alkenylation of isoquinolones using methoxyallene, providing a direct route to aldehyde-functionalized isoquinolones. chemrxiv.org Similarly, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenoic acid esters have been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com These modern methods offer a significant advantage over classical approaches by allowing for direct and controlled functionalization of the isoquinoline skeleton.

Modern and Catalytic Synthetic Strategies for this compound and its Analogs

Contemporary synthetic chemistry has seen a shift towards more efficient and versatile catalytic methods. These modern strategies often provide milder reaction conditions, greater functional group tolerance, and access to a wider range of molecular diversity compared to classical methods. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions) for Isoquinoline-3-carboxylic Esters and Related Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to the synthesis of isoquinoline scaffolds. For example, a concise synthesis of isoquinolines has been developed using a sequence of a Ugi four-component reaction followed by a palladium-catalyzed intramolecular Heck reaction. nih.govacs.org

Furthermore, palladium-catalyzed enolate arylation has emerged as a key strategy for the regioselective synthesis of isoquinolines. This approach involves the coupling of an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl intermediate, which can then be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.org This method is notable for its ability to produce electron-deficient isoquinolines, which are often difficult to access through traditional routes. rsc.org Palladium-catalyzed decarboxylative coupling reactions have also been established for the synthesis of 3-aryl-4-quinolinones from quinolin-4(1H)-one-3-carboxylic acids and aryl halides. nih.gov

Multicomponent Reactions and Domino Processes in the Synthesis of Isoquinoline Carboxylic Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. iau.ir The Ugi four-component condensation reaction, for instance, has been utilized in combination with other reactions to construct complex isoquinoline scaffolds. nih.govnih.gov

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. These processes are highly efficient for building complex molecular architectures from simple starting materials. bohrium.com Copper-catalyzed domino reactions have been developed for the synthesis of isoquinolone-4-carboxylic acids from ammonia, 2-halobenzoic acids, aldehydes, and isocyanides. nih.govacs.org These reactions are advantageous due to their step-economy and often environmentally friendly conditions. nih.gov Three-component domino reactions of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids have also been reported for the synthesis of C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. jddhs.com In the context of synthesizing this compound and its analogs, this translates to the development of more environmentally benign and sustainable methods.

Key green chemistry approaches include the use of less hazardous solvents, development of catalytic reactions, and the design of energy-efficient processes. jddhs.commdpi.com For example, solvent-free reactions and the use of water as a solvent are being explored to minimize the environmental impact of organic synthesis. jddhs.comtandfonline.com The development of catalyst-free green processes for isoquinoline synthesis is an active area of research. bohrium.com

Recent advancements have focused on photocatalysis, electrochemical synthesis, and continuous flow reactions as key technologies for driving the sustainable synthesis of isoquinoline alkaloids. rsc.org These methods offer potential for reduced energy consumption, minimized waste generation, and improved safety. The use of recyclable catalysts, such as ruthenium catalysts in polyethylene (B3416737) glycol (PEG) media assisted by microwave energy, also contributes to the development of greener synthetic routes. researchgate.net

| Strategy | Key Features | Examples |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance, regioselectivity. rsc.org | Heck reaction for C-C bond formation nih.govacs.org; Enolate arylation for regioselective synthesis. rsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. iau.ir | Ugi-4CR followed by cyclization. nih.govnih.gov |

| Domino (Cascade) Processes | Step- and pot-economy, formation of complex structures from simple precursors. bohrium.com | Copper-catalyzed domino synthesis of isoquinolone-4-carboxylic acids. nih.govacs.org |

| Green Chemistry Approaches | Use of safer solvents, energy efficiency, reduced waste, use of renewable resources. jddhs.commdpi.com | Solvent-free reactions tandfonline.com, photocatalysis, electrochemical synthesis, continuous flow reactions. rsc.org |

Stereoselective Synthesis of this compound Precursors and Related Chiral Analogs

The establishment of stereocenters in the synthesis of isoquinoline derivatives is a critical aspect of medicinal chemistry, as the biological activity of enantiomers can vary significantly. While direct stereoselective syntheses of this compound are not extensively documented, a considerable body of research exists for the asymmetric synthesis of its structural precursors and related chiral analogs, primarily focusing on the tetrahydroisoquinoline (THIQ) scaffold. thieme-connect.com These methodologies provide a framework for the potential stereocontrolled preparation of chiral derivatives of this compound. The primary strategies involve the enantioselective reduction of prochiral dihydroisoquinolines, the use of chiral auxiliaries to direct diastereoselective transformations, and the application of advanced catalytic asymmetric reactions. acs.orgnih.gov

A prevalent and historically significant approach to creating chiral 1-substituted THIQs is the Bischler-Napieralski cyclization followed by an asymmetric reduction of the resulting 3,4-dihydroisoquinoline intermediate. acs.org This reduction is the key stereogenic step. Success in this area has been achieved through catalytic hydrogenation using chiral catalysts or with chiral hydride reducing agents. acs.org

More contemporary methods leverage transition metal catalysis to achieve high levels of enantioselectivity. For instance, rhodium-catalyzed asymmetric additions to 3,4-dihydroisoquinolinium salts have been developed to furnish enantioenriched 1-aryl-THIQs. acs.org Another powerful strategy is the palladium-catalyzed intramolecular carboamination of alkene-tethered benzylamines, which can construct the heterocyclic ring while simultaneously creating a stereocenter. nih.govnih.gov Iridium-catalyzed reactions, such as intramolecular asymmetric reductive amination and Friedel–Crafts-type allylic alkylation, have also proven highly effective for the enantioselective synthesis of various THIQ derivatives. rsc.orgacs.org

The use of chiral auxiliaries represents another cornerstone of stereoselective isoquinoline synthesis. Chiral N-sulfinyl β-arylethylamines, for example, have been successfully employed as substrates in syntheses of isoquinoline alkaloids. acs.org Similarly, amino acids and their derivatives, such as those derived from alanine, can serve as chiral inductors in the synthesis of chiral 1-substituted isoquinoline compounds. jst.go.jp

A pertinent example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close analog of the target molecule's hydrogenated precursor. This synthesis cleverly combines a Petasis reaction, using a chiral amine derived from (R)-phenylglycinol to set the stereochemistry, with a subsequent Pomeranz-Fritsch-Bobbitt cyclization to construct the isoquinoline core. mdpi.comnih.govdntb.gov.ua This multi-step approach highlights how the strategic integration of established and modern synthetic methods can lead to the desired chiral products.

The table below summarizes key findings from various stereoselective methodologies applicable to the synthesis of chiral isoquinoline precursors.

| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Key Findings | Reference(s) |

| Asymmetric Arylation | [RhCl(C2H4)2]2 / Chiral Diene Ligand | 3,4-Dihydroisoquinolinium Tetraarylborates | 1-Aryl-THIQs | Affords products in up to 97% enantiomeric excess (ee). Reaction temperature is a critical parameter for reactivity and enantioselectivity. | acs.org |

| Intramolecular Reductive Amination | Iridium Complex with tBu-ax-Josiphos Ligand | N-Boc Protected Amino Ketones | Chiral THIQs | Provides moderate to high yields (78–96%) and good to excellent enantioselectivities (80–99% ee) through a one-pot deprotection/cyclization/hydrogenation sequence. | rsc.org |

| Intramolecular Allylic Alkylation | Iridium Complex with Chiral Ligand | Phenols with Allylic Carbonate Tether | Chiral THIQs | Yields products with moderate to excellent yields and high enantioselectivity (up to 96% ee). | acs.org |

| Alkene Carboamination | Pd2(dba)3 / (S)-Siphos-PE | 2-Allylbenzylamines and Aryl/Alkenyl Halides | Tetrahydroisoquinolines | Generates a C-N bond, a C-C bond, and a stereocenter in a single transformation, producing heterocycles with quaternary stereocenters in high ee. | nih.govnih.gov |

| Petasis Reaction & P-F-B Cyclization | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (Chiral Amine) | Boronic Acids and Glyoxylic Acid | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Diastereoselective synthesis achieved through a combination of methods, with stereochemistry directed by the chiral amine in the Petasis step. | mdpi.comnih.gov |

| Bischler-Napieralski Cyclization/Reduction | Chiral Hydride Agents or Chiral Hydrogenation Catalysts | β-Arylethylamides | 1-Substituted-THIQs | A classical, yet frequently explored, two-step approach where the reduction of the prochiral dihydroisoquinoline is the key stereochemistry-determining step. | acs.org |

Chemical Reactivity and Transformational Studies of 3 Methoxyisoquinoline 7 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid at the C-7 position is a key handle for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and reduction to alcohols or aldehydes.

The carboxylic acid functional group is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The conversion of 3-methoxyisoquinoline-7-carboxylic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.comyoutube.com A highly effective method for producing methyl esters involves treatment with thionyl chloride (SOCl₂) and methanol (B129727) (MeOH).

Amidation: Amide synthesis from this compound requires activating the carboxyl group to facilitate attack by an amine. Direct reaction with an amine is generally not feasible and requires coupling agents. libretexts.org Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form a more reactive intermediate and suppress side reactions. Other modern reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of a wide range of carboxylic acids. nih.gov Sulfur trioxide pyridine (B92270) complex (SO₃•py) can also be used to facilitate the reaction between carboxylic acids and formamide (B127407) derivatives. elsevierpure.com

Dehydration Reactions: Esterification and amidation are fundamentally dehydration (or condensation) reactions, where a molecule of water is eliminated. uh.edu In a broader sense, intermolecular dehydration of two molecules of this compound can lead to the formation of a carboxylic anhydride. This typically requires heating or the use of a strong dehydrating agent.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 3-methoxyisoquinoline-7-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |

| Esterification | SOCl₂/MeOH, Reflux | Methyl 3-methoxyisoquinoline-7-carboxylate | |

| Amidation | Amine (R-NH₂), EDCI/HOBt | N-substituted 3-methoxyisoquinoline-7-carboxamide |

The removal of the carboxylic acid group via decarboxylation (loss of CO₂) can be a challenging transformation for simple aromatic carboxylic acids, often requiring harsh conditions. However, several pathways exist. libretexts.org

Thermal Decarboxylation: Simple heating may induce decarboxylation, although high temperatures are typically necessary unless activating groups are present in specific positions, such as a β-carbonyl group, which is absent in this molecule. libretexts.orgmasterorganicchemistry.com Ester derivatives of similar compounds have been shown to undergo decarboxylation at elevated temperatures (150–200°C).

Reductive Decarboxylation (Barton Decarboxylation): This radical-based method involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester), which is then treated with a radical initiator and a hydrogen atom source (e.g., tributylstannane) to yield the decarboxylated product, 3-methoxyisoquinoline. wikipedia.org

Hunsdiecker Reaction: This method involves the formation of a silver salt of the carboxylic acid, which is then treated with bromine to produce an aryl bromide at the 7-position via decarboxylation. libretexts.org This would yield 7-bromo-3-methoxyisoquinoline (B596511).

Palladium-Catalyzed Decarboxylative Coupling: A modern and highly useful transformation involves the coupling of the carboxylic acid with an aryl halide in the presence of a palladium catalyst. nih.gov This reaction proceeds with the loss of CO₂ and the formation of a new carbon-carbon bond, yielding a 7-aryl-3-methoxyisoquinoline derivative.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.

Reduction to Alcohols: Carboxylic acids are resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.ukchemistrysteps.com Their reduction requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.comnih.gov The reaction is typically performed in a dry ether solvent, followed by an aqueous or acidic workup to protonate the resulting alkoxide. chemguide.co.uk This process converts this compound into (3-methoxyisoquinolin-7-yl)methanol. The reaction proceeds through an aldehyde intermediate, but this intermediate is more reactive than the starting acid and is immediately reduced further, making its isolation impossible with this reagent. chemguide.co.uklibretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is difficult to achieve in a single step because aldehydes are more easily reduced than carboxylic acids. chemistrysteps.com Therefore, the reaction is typically performed via a two-step process:

The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester.

This derivative is then treated with a milder, sterically hindered reducing agent that reacts with the derivative but not with the resulting aldehyde. For acid chlorides, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is effective. libretexts.org For esters, diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is commonly used to stop the reaction at the aldehyde stage. libretexts.org Following this strategy, this compound could be converted to 3-methoxyisoquinoline-7-carbaldehyde.

Modifications and Functionalization of the Isoquinoline (B145761) Core

The isoquinoline ring system itself is a platform for further functionalization through aromatic substitution or metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome is governed by the directing effects of the existing substituents.

The methoxy (B1213986) group (-OCH₃) at C-3 is a strong activating, ortho-, para-director.

The carboxylic acid group (-COOH) at C-7 is a deactivating, meta-director.

The isoquinoline nitrogen deactivates the pyridine ring (positions 1, 3, 4) towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) ring (positions 5, 6, 7, 8).

Considering these combined effects, electrophilic attack is most likely to occur on the benzene ring at positions C-5 and C-8, which are ortho and para to the nitrogen's influence and not deactivated by the carboxylic acid group's meta-directing effect. The methoxy group primarily activates the pyridine ring, which is already deactivated by the nitrogen. Therefore, reactions like nitration or halogenation would be expected to yield substitutions predominantly at the C-5 or C-8 positions. dalalinstitute.com

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a leaving group on the ring by a nucleophile. oup.com This reaction is favored on electron-poor aromatic rings. libretexts.orglumenlearning.com The isoquinoline ring is inherently electron-deficient, making it more susceptible to NAS than benzene.

Positions C-1 and C-3 of the isoquinoline nucleus are particularly activated towards nucleophilic attack.

For this compound, a very strong nucleophile could potentially displace the methoxy group at C-3.

A more common strategy for NAS involves introducing a good leaving group, such as a halogen, onto the ring. If a halogen were present at a position ortho or para to a strong electron-withdrawing group, substitution would be greatly facilitated. libretexts.org For instance, if a nitro group were introduced at C-8, a halogen at C-7 would become more susceptible to nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the isoquinoline framework. These reactions typically require the presence of a halide or triflate on the ring as a coupling partner.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. A synthetic route to modify the isoquinoline scaffold could involve converting a position (e.g., C-5 or C-8) into a bromide. This bromo-substituted derivative could then be coupled with a wide variety of boronic acids (R-B(OH)₂) in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups. mdpi.com An alternative strategy involves borylation of the isoquinoline, followed by coupling with an aryl halide.

Decarboxylative Cross-Coupling: As mentioned previously (3.1.2), palladium catalysis can also utilize the existing carboxylic acid group. This avoids the need to first install a leaving group. The reaction of this compound with an aryl halide in the presence of a palladium catalyst and a co-catalyst (like CuI or Ag₂CO₃) could directly form a C-C bond at the C-7 position, displacing the carboxyl group. nih.govmdpi.com

Table 2: Potential Functionalization of the Isoquinoline Core

| Reaction Type | Target Site | Required Substrate Modification | Potential Product | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | C-5 / C-8 | None | 5-Nitro- or 8-nitro-3-methoxyisoquinoline-7-carboxylic acid | wikipedia.orgdalalinstitute.com |

| Nucleophilic Substitution | C-1 / C-3 | None (strong nucleophile) or introduction of a leaving group | 1-Substituted or 3-substituted isoquinoline | oup.comlibretexts.org |

| Suzuki Coupling | Any position on the ring | Introduction of a halide/triflate (e.g., at C-5) | 5-Aryl-3-methoxyisoquinoline-7-carboxylic acid | mdpi.com |

| Decarboxylative Coupling | C-7 | None | 7-Aryl-3-methoxyisoquinoline | nih.gov |

Reactivity and Derivatization of the Methoxy Substituent at Position 3

The methoxy group at the C-3 position of the isoquinoline ring is a significant site for chemical modification, primarily through O-demethylation or nucleophilic substitution reactions.

O-Demethylation:

Common laboratory reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids such as hydrobromic acid (HBr). chem-station.com The general mechanism involves the coordination of the Lewis acid to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by the corresponding halide. chem-station.com

| Reagent | General Conditions | Plausible Product |

| Boron tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature | 3-Hydroxyisoquinoline-7-carboxylic acid |

| Aluminum chloride (AlCl₃) | Inert solvent, often with heating | 3-Hydroxyisoquinoline-7-carboxylic acid |

| 47% Hydrobromic acid (HBr) | Often with acetic acid as co-solvent, heating | 3-Hydroxyisoquinoline-7-carboxylic acid |

This table presents plausible O-demethylation reactions of this compound based on established methods for aryl methyl ether cleavage. Specific reaction conditions would require experimental optimization.

In addition to chemical methods, enzymatic O-demethylation has been documented in the metabolism of benzylisoquinoline alkaloids, often catalyzed by dioxygenases. nih.govnih.gov This suggests that biocatalytic approaches could also be a viable, milder alternative for the demethylation of this compound.

Nucleophilic Substitution:

The C-3 position of the isoquinoline ring is electron-deficient, making it susceptible to nucleophilic attack. This is analogous to the reactivity of the 2- and 4-positions in pyridine. quora.com Consequently, the methoxy group at C-3 can potentially act as a leaving group and be displaced by strong nucleophiles.

The success of such a substitution would depend on the nature of the nucleophile and the reaction conditions. This type of transformation provides a pathway to introduce a variety of functional groups at the 3-position, leading to a diverse range of derivatives. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org

| Nucleophile | Potential Product |

| Ammonia (B1221849)/Amines | 3-Amino- or 3-(substituted amino)isoquinoline-7-carboxylic acid |

| Cyanide | 3-Cyanoisoquinoline-7-carboxylic acid |

| Thiolates | 3-(Alkyl/Arylthio)isoquinoline-7-carboxylic acid |

This table outlines potential nucleophilic substitution reactions at the C-3 position of this compound. The feasibility and conditions for these reactions would need to be determined experimentally.

Heterocycle Formation and Ring Expansion/Contraction Reactions Involving this compound

The bifunctional nature of this compound, possessing both a reactive heterocyclic core and a carboxylic acid group, makes it a potential precursor for the synthesis of more complex, fused heterocyclic systems.

Heterocycle Formation:

The carboxylic acid at the 7-position is a key handle for annulation reactions to build additional rings onto the isoquinoline framework. A common strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an amide, which can then undergo intramolecular cyclization.

For instance, the carboxylic acid could be converted to an amide, which, after appropriate modification of the substituent at position 3 (e.g., conversion to an amino group), could undergo intramolecular cyclization to form a new heterocyclic ring. There are numerous examples of synthesizing fused isoquinoline systems, such as pyrrolo[2,1-a]isoquinolines, through cascade reactions involving the intramolecular cyclization of suitably substituted isoquinoline precursors. researchgate.net

A plausible synthetic route could involve the following conceptual steps:

Derivatization of the carboxylic acid: Conversion of the carboxylic acid at C-7 to an amide or ester.

Modification of the C-3 substituent: Conversion of the methoxy group to a group capable of reacting with the C-7 derivative (e.g., an amine or a hydroxyl group).

Intramolecular cyclization: A reaction that forms a new bond between the modified C-3 substituent and the derivatized C-7 group, resulting in a new fused ring.

For example, a study demonstrated the synthesis of tricyclic isoquinoline derivatives through the reaction of 3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate. mdpi.com While not a direct reaction of the title compound, it illustrates the principle of building new rings onto the isoquinoline core.

Ring Expansion/Contraction Reactions:

While less common for the isoquinoline system itself, ring expansion and contraction reactions are known in heterocyclic chemistry. Such transformations typically require specific functionalities and reaction conditions. For the isoquinoline nucleus, ring expansion would lead to benzazepine derivatives. Although no specific examples involving this compound have been reported, general methods for the ring expansion of activated quinolines and isoquinolines have been developed.

It is conceivable that under specific conditions, perhaps involving radical or photochemical activation, the isoquinoline ring of this compound could undergo rearrangement. However, such transformations would likely be complex and require significant synthetic investigation.

Advanced Spectroscopic and Mechanistic Elucidation of Reactions Involving 3 Methoxyisoquinoline 7 Carboxylic Acid

Application of Advanced Spectroscopic Techniques for Reaction Pathway Analysis

The analysis of reaction pathways for transformations of 3-Methoxyisoquinoline-7-carboxylic acid would heavily rely on a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular weights of starting materials, intermediates, and products, with fragmentation analysis providing insights into the structural components of newly formed molecules.

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for detailed structural elucidation. While standard 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments would be essential for unambiguous assignments and for tracking the course of a reaction. For instance, in a hypothetical esterification or amidation reaction, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would allow for the precise mapping of correlations between protons and carbons, confirming the formation of the new ester or amide bond and monitoring the disappearance of the carboxylic acid proton. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on the spatial proximity of protons, which can be critical in determining the conformation of reaction products.

In-situ monitoring of reactions using techniques like rapid-injection NMR or specialized IR probes could, in principle, allow for the direct observation of transient species, although no such studies have been reported for this specific compound.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and the characterization of transition states are at the heart of mechanistic chemistry. For reactions involving this compound, such as amide coupling, one would anticipate the formation of reactive intermediates. For example, when using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), an O-acylisourea intermediate is expected to form. This highly reactive species is then attacked by the amine nucleophile.

Direct observation of such transient intermediates is challenging due to their short lifetimes. However, low-temperature NMR studies or trapping experiments could potentially provide evidence for their existence. Furthermore, computational chemistry, employing methods like Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and visualizing their geometries. marshall.edu Such computational studies could predict the most likely reaction mechanism and guide experimental work. To date, no specific computational or experimental studies on the reaction intermediates or transition states for reactions of this compound have been published.

A table outlining potential intermediates in common reactions of this compound is provided below as a conceptual framework.

Potential Reaction Intermediates for Transformations of this compound

| Reaction Type | Coupling Reagent/Conditions | Plausible Intermediate |

| Amide Coupling | EDC/HOBt | O-Acylisourea |

| Esterification | Acid Catalysis (e.g., H₂SO₄) | Protonated Carbonyl |

| Decarboxylation | High Temperature | Aryl Anion (if stabilized) |

Computational and Theoretical Investigations of 3 Methoxyisoquinoline 7 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 3-methoxyisoquinoline-7-carboxylic acid, these calculations would elucidate the distribution of electron density, which is key to predicting its chemical behavior.

Detailed Research Findings: A DFT analysis would typically begin with geometry optimization to determine the most stable three-dimensional structure of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the regions of positive and negative charge on the molecule's surface. For this compound, this would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. The acidic proton of the carboxylic acid would be a region of positive potential, highlighting its role as a proton donor.

Atomic Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. This data quantifies the electronic effects of the methoxy and carboxylic acid groups on the isoquinoline core.

Studies on related aromatic carboxylic acids have successfully used DFT to calculate properties like pKa values, providing insights into their acidity in solution. researchgate.netacs.org Similar approaches for this compound would involve calculating the free energy change of dissociation in a solvent model.

Illustrative Data Table for Electronic Properties:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would require specific computational analysis.

Conformation Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The flexibility of the methoxy and carboxylic acid groups necessitates a thorough conformational analysis to understand the molecule's behavior.

Detailed Research Findings: Conformational analysis would involve systematically rotating the bonds connecting the methoxy and carboxylic acid groups to the isoquinoline ring to identify all possible low-energy conformations (rotamers). The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. iiserpune.ac.innih.govnih.gov An MD simulation would track the movements of every atom in the system over time, providing insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid and methoxy groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and solvent molecules, or between molecules of the compound itself.

Conformational Dynamics: The transitions between different rotamers, revealing the flexibility of the molecule in solution.

For derivatives of this compound, such as esters or amides, MD simulations would be invaluable for comparing how these modifications alter the molecule's flexibility, solvation, and intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. uncw.eduacs.orgnumberanalytics.comnih.govgithub.io

Detailed Research Findings:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to predict the ¹H and ¹³C NMR chemical shifts. acs.org Calculations would be performed on the optimized geometry of this compound. The predicted shifts, when compared to experimental spectra, can help assign the signals to specific atoms and confirm the molecular structure. A patent for a related synthesis provides experimental ¹H NMR data for this compound, which could serve as a benchmark for such a computational study. googleapis.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical spectra can be compared with experimental data to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-O stretches of the methoxy group and carboxylic acid, and the various vibrations of the isoquinoline ring system.

Illustrative Data Table for Predicted vs. Experimental ¹H NMR Shifts:

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) googleapis.com |

| H-1 | 7.5 | (Not explicitly assigned) |

| H-4 | 9.1 | 9.08 |

| H-5 | 8.2 | (Not explicitly assigned) |

| H-6 | 8.1 | 8.14 |

| H-8 | 8.7 | 8.71 |

| OCH₃ | 4.1 | (Not explicitly assigned in abstract) |

Note: Predicted values are hypothetical. Experimental values are from a patent description and may not be fully assigned. googleapis.com A full computational study would be required for accurate predictions and assignments.

Computational Studies on Reaction Mechanisms and Catalysis

Theoretical methods are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining activation energies. This is particularly relevant for understanding the synthesis and potential applications of this compound.

Detailed Research Findings:

Synthesis Reactions: The synthesis of this compound likely involves several steps. For instance, a documented synthesis involves the reaction of 7-bromo-3-methoxyisoquinoline (B596511). googleapis.com Computational studies could model the reaction mechanisms, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, to understand the role of catalysts, solvents, and reaction conditions.

Reactivity in Further Synthesis: this compound has been used as a building block in the synthesis of more complex molecules. uncw.edunih.gov Computational modeling could investigate the mechanism of these subsequent reactions, for example, the formation of an amide bond. By calculating the energy profile of the reaction pathway, researchers can understand the factors that control the reaction's efficiency and selectivity.

Catalysis: If this compound or its derivatives were to be investigated as catalysts, computational studies could model the catalytic cycle. This would involve identifying the active catalytic species, the substrate binding, the transition states of the key chemical transformations, and the product release. Such studies are crucial for designing more efficient catalysts.

Pre Clinical Biomolecular Interactions and Mechanistic Insights of 3 Methoxyisoquinoline 7 Carboxylic Acid Derivatives

In Vitro Studies on Enzyme Inhibition and Modulation by Isoquinoline (B145761) Carboxylic Acid Derivatives

Derivatives of isoquinoline and the closely related quinoline (B57606) carboxylic acids have been identified as potent inhibitors of various enzymes, a characteristic central to their therapeutic potential. nih.govnih.gov Laboratory studies are crucial for determining their inhibitory power and the specific enzymes they target.

In vitro enzymatic assays have successfully identified several key enzyme targets for this class of compounds. These derivatives have shown significant inhibitory activity against enzymes implicated in cancer and other diseases.

For instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have been developed as potent and selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in breast cancer therapy. nih.gov These compounds demonstrated superior inhibitory activity against HER2 kinase compared to the approved drug lapatinib, while showing comparable or slightly reduced activity against the Epidermal Growth Factor Receptor (EGFR), indicating a favorable selectivity profile. nih.gov One derivative, compound 14f , was particularly effective at inhibiting HER2 phosphorylation at the cellular level. nih.gov

Similarly, quinoline-4-carboxylic acid derivatives have been engineered as selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase involved in cancer metabolism. nih.govfrontiersin.org A lead compound, P6 , showed selective inhibition of SIRT3 with an IC₅₀ value of 7.2 µM, compared to much higher values for SIRT1 and SIRT2, highlighting its specificity. nih.govfrontiersin.org

Other enzyme families are also targeted by these scaffolds. Quinoline-6-carboxylic acid derivatives have been identified as a new class of potent inhibitors for ectonucleotidases (h-NTPDases), enzymes that play a role in tumor immune evasion by producing immunosuppressive adenosine. researchgate.net Furthermore, quinazoline-based carboxylic acids have been designed as non-classical inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes involved in regulating pH in the tumor microenvironment. nih.gov

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazolines (e.g., 14a, 14f) | HER2 Kinase | Potent inhibition (IC₅₀ values lower than lapatinib) | nih.gov |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., P6) | SIRT3 | IC₅₀ = 7.2 µM | nih.govfrontiersin.org |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., P6) | SIRT1 | IC₅₀ = 32.6 µM | nih.govfrontiersin.org |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., P6) | SIRT2 | IC₅₀ = 33.5 µM | nih.govfrontiersin.org |

| Quinoline-6-carboxylic acid derivatives (e.g., 4d) | h-NTPDase1 | IC₅₀ = 0.28 µM | researchgate.net |

| 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives | Carbonic Anhydrase IX & XII | Submicromolar to low micromolar Kᵢ values | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of these derivatives influences their ability to inhibit enzymes. Research on quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase identified three critical regions for activity: the C(2) position, which requires bulky hydrophobic groups; the C(4) position, which strictly requires a carboxylic acid; and the benzo portion of the quinoline ring, where appropriate substitutions can enhance potency. nih.govaminer.cn

In the development of HER2 inhibitors, it was found that an isoquinoline moiety was generally superior to a quinoline moiety for cellular activity. nih.gov Further modifications, such as linking the isoquinoline to the quinazoline core via a triazole, as in compound 14a , led to excellent activity. nih.gov Replacing a methyl group with a chloride on the quinazoline ring also improved inhibitory activity against HER2. nih.gov

For SIRT3 inhibitors, molecular docking studies revealed a specific binding pattern for the lead compound P6 in the active site of SIRT3 that was distinct from its binding in SIRT1 and SIRT2, explaining its selectivity. frontiersin.org The development of inhibitors for Sirtuin 5 (SIRT5) has also highlighted the importance of the carboxylic acid group for high-affinity binding, leading to research into isosteres (chemical groups with similar physical or chemical properties) to improve drug-like characteristics. nih.govnih.gov

Receptor Binding and Ligand-Target Engagement Studies in Model Systems

Beyond soluble enzymes, isoquinoline carboxylic acid derivatives and their analogs can engage with other critical biological targets, including receptors and nucleic acids. Understanding these binding events at a molecular level is key to rational drug design.

The specific interactions between a ligand and its target dictate binding affinity and specificity. Studies on quinoline-3-carboxylic acid derivatives have shown they can act as DNA minor groove-binding agents. nih.gov In silico modeling demonstrated that these compounds bind to the A/T minor groove region of a DNA duplex. The carbonyl group at the 2nd position of the quinoline ring was identified as a key hydrogen bond donor/acceptor, interacting with adenine (B156593) and guanine (B1146940) bases. nih.gov

For enzyme inhibitors, molecular docking studies provide similar insights. The binding of quinoline-6-carboxylic acid derivatives to ectonucleotidases revealed favorable interactions with amino acid residues in the enzymes' active sites. researchgate.net Similarly, studies of quinolone carboxylic acid derivatives have detailed the importance of intra- and intermolecular interactions, such as hydrogen bonds and halogen bonds, in stabilizing the ligand within the target's binding pocket. mdpi.com For example, the carbonyl oxygen of the carboxylic acid group is often involved in forming a crucial intramolecular hydrogen bond. mdpi.com

The isoquinoline and quinoline structures are considered "privileged scaffolds" in medicinal chemistry because they can serve as a foundation for developing ligands for numerous targets. nih.gov Several key principles guide the design of new derivatives based on these scaffolds.

The Carboxylic Acid Moiety : The carboxylic acid group is often critical for biological activity, frequently acting as a key anchoring point to the target protein, for example by forming hydrogen bonds with the active site. nih.govnih.govaminer.cn Its acidic nature can also be crucial for interaction with zinc-bound water molecules in metalloenzymes like carbonic anhydrases. nih.gov

Bioisosteric Replacement : While essential for activity, the carboxylic acid group can sometimes impart undesirable properties. A common strategy is to replace it with a bioisostere, a group that mimics the key binding features of the carboxylic acid while potentially improving properties like cell permeability. nih.govnih.gov

Multiple Pharmacophores : A novel design strategy involves conjugating multiple isoquinoline-3-carboxylic acid units into a single molecule. This approach led to the synthesis of a compound with high therapeutic efficacy and low systemic toxicity in preclinical anti-tumor models, suggesting that using multiple pharmacophores can be a powerful strategy. nih.gov

Scaffold Hopping and Decoration : Starting with the core isoquinoline or quinoline scaffold, chemists systematically add or modify functional groups at various positions to optimize potency and selectivity. nih.govnuph.edu.ua For example, in the design of P2X7 receptor antagonists, SAR studies showed that the type of chemical linkage (e.g., sulfonate vs. amide) and the specific functional groups attached significantly influenced inhibitory potential. nih.gov

Cellular Pathway Modulation and Biological Activity in Pre-clinical Cellular Models

The ultimate goal of preclinical studies is to understand how a compound's molecular interactions translate into a biological effect at the cellular level. Isoquinoline carboxylic acid derivatives have been shown to modulate key cellular pathways, leading to desired outcomes like cancer cell death or inhibition of proliferation.

Derivatives designed as HER2 inhibitors demonstrated potent anti-proliferative effects against HER2-overexpressing breast cancer cells (SK-BR3). nih.gov The isoquinoline derivative 14a was particularly effective, with an IC₅₀ value of 103 nM in SK-BR3 cells. nih.gov The representative compound 14f not only inhibited cell proliferation but also significantly inhibited colony formation in these cells, indicating a sustained anti-tumor effect. nih.gov

In studies with mixed-lineage leukemia (MLLr) cell lines, the SIRT3 inhibitor P6 showed potent anti-proliferative and colony-forming inhibition. nih.govfrontiersin.org Further analysis of its mechanism revealed that the compound induces a G0/G1 phase cell cycle arrest and promotes cell differentiation, rather than directly causing apoptosis (programmed cell death). nih.govfrontiersin.org This differentiation therapy approach is a promising strategy for cancer treatment. frontiersin.org

The use of prodrugs, where the active carboxylic acid is temporarily masked, has also proven to be an effective strategy. By masking the active moiety of a SIRT5 inhibitor, researchers achieved potent and cytoselective growth inhibition in SIRT5-dependent leukemic cancer cell lines. nih.gov This demonstrates that chemical modification to improve cellular uptake can successfully translate potent enzyme inhibition into cellular activity. nih.gov

| Compound Class/Name | Cell Line | Biological Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Isoquinoline derivative 14a | SK-BR3 (HER2+ Breast Cancer) | Anti-proliferative | 103 nM | nih.gov |

| SIRT3 Inhibitor P6 | THP-1 (MLLr Leukemia) | Anti-proliferative | 0.87 µM | frontiersin.org |

| SIRT3 Inhibitor P6 | MOLM-13 (MLLr Leukemia) | Anti-proliferative | 0.98 µM | frontiersin.org |

| SIRT3 Inhibitor P6 | SEM (MLLr Leukemia) | Anti-proliferative | 1.79 µM | frontiersin.org |

| SIRT3 Inhibitor P6 | MV4-11 (MLLr Leukemia) | Anti-proliferative | 1.90 µM | frontiersin.org |

| SIRT3 Inhibitor P6 | MLLr Leukemia Cell Lines | Induces G0/G1 cell cycle arrest and cell differentiation | N/A | nih.govfrontiersin.org |

Assessment of Antiproliferative and Antimicrobial Properties in Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains)

The evaluation of 3-methoxyisoquinoline-7-carboxylic acid derivatives in preclinical settings commences with in vitro assays to determine their potential as therapeutic agents. These investigations primarily focus on their ability to inhibit the growth of cancer cells and microbial pathogens.

Antiproliferative Activity:

The antiproliferative potential of quinoline and isoquinoline derivatives is typically assessed against a panel of human cancer cell lines. For instance, a quinoline derivative, RIMHS-Qi-23, was studied for its effects on the MCF-7 breast cancer cell line. nih.gov Mechanistic studies suggested that its anti-proliferative effect was not due to targeted kinase inhibition but rather through the modulation of molecular machinery related to cell proliferation and senescence, involving proteins like cyclophilin A, p62, and LC3. nih.gov

Similarly, other heterocyclic compounds containing carboxylic acid moieties have demonstrated significant activity. A novel tricyclic triterpenoid (B12794562) acid, commafric A, showed potent anti-proliferative effects against the A549 non-small cell lung cancer cell line, with an IC₅₀ value of 4.52 μg/ml. uit.no In another study, an indole-isatin hybrid, compound 5o, exhibited growth inhibition in both the sensitive lung cancer cell line NSCLC A-549 and the multidrug-resistant NCI-H69AR cell line, with an IC₅₀ value of 0.9 µM. nih.gov The mechanism for this compound was linked to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein and an arrest of the cell cycle in the G1 phase. nih.gov These examples highlight the common methodologies and endpoints used to evaluate the anticancer potential of complex organic acids.

Antiproliferative Activity of Related Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings |

|---|---|---|

| RIMHS-Qi-23 (Quinoline derivative) | MCF-7 (Breast Cancer) | Inhibits cell proliferation and induces senescence. nih.gov |

| Compound 5o (Indole-isatin hybrid) | A-549, NCI-H69AR (Lung Cancer) | IC₅₀ of 0.9 µM; causes G1 cell cycle arrest. nih.gov |

| Commafric A (Triterpenoid acid) | A549 (Lung Cancer) | IC₅₀ of 4.52 μg/ml. uit.no |

Antimicrobial Properties:

The antimicrobial efficacy of this compound derivatives is determined by their ability to inhibit or kill pathogenic bacteria. Structure-activity relationship studies on related 3-quinolinecarboxylic acid derivatives have shown that substitutions at specific positions are critical for antibacterial potency. nih.gov For example, derivatives with a fluorine at the 6-position and specific amino groups at the 1- and 7-positions showed significant activity against Escherichia coli. nih.gov The potency is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria.

In a study on a novel carboxylic acid from Pseudomonas aeruginosa, the compound demonstrated strong antibacterial potential against Methicillin-Resistant Staphylococcus aureus (MRSA), with an MIC of 0.64 µg/mL and an MBC of 1.28 µg/mL. nih.gov Such studies provide a framework for assessing the potential of new isoquinoline-based compounds as novel antibiotics.

Antimicrobial Activity of Related Carboxylic Acids

| Compound Class | Bacterial Strain(s) | Measurement | Result |

|---|---|---|---|

| Amifloxacin (3-Quinolinecarboxylic acid derivative) | Escherichia coli | In vitro MIC | 0.25 µg/mL nih.gov |

| Carboxylic Acid from P. aeruginosa | MRSA | MIC | 0.64 µg/mL nih.gov |

| Carboxylic Acid from P. aeruginosa | MRSA | MBC | 1.28 µg/mL nih.gov |

Investigation of Anti-inflammatory Mechanisms in Cultured Cells

To understand how this compound derivatives might combat inflammation, researchers use cultured cell models, often macrophages like RAW 264.7 or monocytic cells such as THP-1. These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response.

Studies on structurally related compounds, such as 3,5-dihydroxycinnamic acid derivatives, have shown that they can exert anti-inflammatory effects by significantly reducing the production and mRNA expression of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, these compounds can inhibit the enzymatic activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are crucial for synthesizing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov For example, one derivative effectively inhibited the production of prostaglandin (B15479496) E2 in LPS-treated RAW 264.7 cells. nih.gov

Similarly, omega-3-carboxylic acids have been shown to suppress IL-1β production in human THP-1 macrophages that were exposed to inflammatory crystals. nih.gov These cell-based assays are vital for elucidating the molecular pathways through which these compounds mediate their anti-inflammatory activity before moving into more complex in vivo models.

In Vivo Mechanistic Studies in Pre-clinical Animal Models (e.g., Target Engagement, Pharmacodynamic Markers)

Following promising in vitro results, the anti-inflammatory and antimicrobial mechanisms of derivatives are investigated in preclinical animal models. These studies aim to confirm the biological activity in a living system and identify pharmacodynamic markers that indicate the compound is engaging its target.

For anti-inflammatory effects, a common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. In studies of 3,5-dihydroxycinnamic acid derivatives, topical application of a lead compound resulted in a significant reduction in edema. nih.gov The mechanism was further explored by measuring pharmacodynamic markers in the tissue, which revealed decreased levels of activated neutrophil infiltrates, confirming the in vitro findings. nih.gov In another model involving monosodium urate (MSU) crystal-induced inflammation in rats, treatment with omega-3-carboxylic acids dose-dependently reduced inflammatory cell migration, exudate volume, and the levels of IL-1β and prostaglandin E2 in the affected site. nih.gov

For antibacterial agents, in vivo efficacy is often tested in mouse models of infection. For a 3-quinolinecarboxylic acid derivative, amifloxacin, the in vivo potency against Escherichia coli was determined by its protective dose 50 (PD₅₀), which was 1.0 mg/kg when administered orally. nih.gov These in vivo studies are critical for bridging the gap between cellular activity and potential clinical use.

Molecular Modeling and Docking Studies for Biological Target Identification and Validation

To identify the precise molecular targets of this compound derivatives and understand their binding interactions, computational methods like molecular modeling and docking are employed. These techniques provide insights into how a compound fits into the active site of a target protein, which can help validate its mechanism of action and guide the design of more potent derivatives.

For example, in the context of anticancer activity, molecular docking can be used to simulate the interaction between a compound and a protein crucial for cancer cell survival, such as the estrogen receptor alpha (ERα) in breast cancer. frontiersin.org These studies can predict the binding affinity and identify key amino acid residues that form hydrogen bonds or other interactions with the compound. frontiersin.org To further refine these predictions, molecular dynamics (MD) simulations can be performed to evaluate the stability of the compound-protein complex over time. frontiersin.org

In antimicrobial research, docking studies have been used to validate the interaction of a novel carboxylic acid with a target protein in MRSA. nih.gov The results can show good binding affinity and stability of the docked complex, confirming that the compound is likely acting on the intended target. nih.gov These computational approaches are invaluable for rational drug design and for understanding the structure-activity relationships observed in experimental assays.

Applications of 3 Methoxyisoquinoline 7 Carboxylic Acid in Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Organic Molecules

The utility of 3-Methoxyisoquinoline-7-carboxylic acid as a foundational component in multi-step organic synthesis is predicated on the reactivity of its constituent functional groups. The carboxylic acid group readily participates in amide bond formation, a cornerstone of medicinal chemistry, while the isoquinoline (B145761) scaffold offers a rigid template for the spatial arrangement of pharmacophoric elements.

A documented synthesis of this compound involves the use of 7-bromo-3-methoxyisoquinoline (B596511) as a starting material. researchgate.netgoogleapis.com This preparative route underscores its accessibility as a chemical intermediate for more elaborate molecular designs.

Synthesis of Advanced Pharmaceutical Intermediates (Pre-clinical Focus)

The primary application of this compound lies in the preclinical development of novel therapeutic agents. Its structure is incorporated into larger molecules designed to interact with specific biological targets.

Acetyl-CoA Carboxylase (ACC) Inhibitors: Patents have disclosed the inclusion of this compound in the structure of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors. rsc.orgmdpi.comchemicalbook.comgoogle.comgoogle.com These inhibitors are under investigation for the treatment of metabolic disorders.

Molecular Glue Degraders: A significant application of this compound is in the synthesis of molecular glue degraders. Specifically, it has been used to create degraders that target Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α). nih.govnih.gov In one study, this compound was reacted with 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B2825725) to produce a novel degrader molecule. nih.govnih.gov This research highlights the compound's role in developing potential cancer therapeutics. nih.gov

Table 1: Synthesis of an IKZF2 and CK1α Dual Degrader

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Yield |

|---|---|---|---|---|

| 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | This compound | HATU | Compound 45 | 7% |

Data sourced from a study on the design and development of IKZF2 and CK1α dual degraders. nih.gov

Construction of Natural Product Analogs and Derivatives

While the isoquinoline framework is a common motif in natural products, and the synthesis of natural product analogs often involves isoquinoline carboxylic acids, a direct application of this compound for the construction of natural product analogs or their derivatives has not been explicitly documented in the reviewed scientific literature. Research in this area has utilized similar, but structurally distinct, isoquinoline derivatives. mdpi.com

Use in Catalyst Design and Ligand Development for Asymmetric Synthesis

There is no direct evidence in the reviewed literature of this compound being employed in catalyst design or as a ligand for asymmetric synthesis. While asymmetric synthesis is a critical area of research for producing chiral isoquinoline derivatives, and some patents make broad mention of asymmetric synthesis in the context of related compounds, the specific role of this compound in this capacity is not established. researchgate.netmdpi.comgoogle.comnih.govbohrium.comacs.org

Development of Chemical Probes for Biological Research

The application of this compound in the development of chemical probes is primarily demonstrated through its use in creating molecular glue degraders. nih.govnih.gov These degraders are powerful tools for studying protein function in a cellular context, effectively acting as chemical probes to investigate the roles of IKZF2 and CK1α. nih.govnih.govnih.gov

However, the development of other types of chemical probes, such as fluorescent probes, based on the this compound scaffold has not been reported. Research into isoquinoline-based fluorescent probes has focused on other derivatives. rsc.org

Future Perspectives and Research Challenges for 3 Methoxyisoquinoline 7 Carboxylic Acid

Development of Novel and Efficient Synthetic Strategies for Scalability

A primary challenge in the advancement of 3-methoxyisoquinoline-7-carboxylic acid for broader applications is the development of novel and efficient synthetic strategies that are amenable to large-scale production. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often face limitations including harsh reaction conditions, low yields, and a narrow substrate scope. niscpr.res.in

Future research will likely focus on transition-metal-catalyzed domino processes, which have shown promise in creating complex molecular structures from simple starting materials. bohrium.com The use of catalysts based on ruthenium, rhodium, palladium, nickel, cobalt, and copper is an active area of investigation for the synthesis of isoquinoline derivatives. bohrium.com These methods offer the potential for more environmentally friendly and atom-economical routes. For instance, a ruthenium(II)/PEG-400 system has been developed as a homogeneous recyclable catalyst for the synthesis of 1-phenyl isoquinoline derivatives, demonstrating the potential for green synthesis. niscpr.res.in

A significant hurdle in scaling up chemical syntheses is ensuring reproducibility and managing factors like heat and mass transfer, which become more critical at an industrial scale. mdpi.com For chiral molecules, achieving consistent enantioselectivity during scale-up is a major challenge. nih.gov Therefore, future synthetic strategies for this compound must not only be efficient in the laboratory but also robust and scalable for potential pharmaceutical production.

Exploration of Undiscovered Reactivity and Transformational Pathways

The functional group array of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylic acid on the isoquinoline core, presents a rich landscape for exploring novel reactivity and chemical transformations. While the C4 position of the isoquinoline ring is notoriously difficult to functionalize directly, de novo synthetic approaches that build the ring system can allow for the introduction of substituents at this position. nih.gov

Future research is expected to delve into the selective functionalization of the isoquinoline core. For example, methods for the direct C-H functionalization of heterocycles are emerging as powerful tools for molecular elaboration. nih.gov The development of catalytic systems that can selectively activate specific C-H bonds on the this compound scaffold would open up new avenues for creating diverse derivatives.

Furthermore, the carboxylic acid group can serve as a versatile handle for a variety of transformations. Metallaphotoredox catalysis has enabled diverse transformations of carboxylic acids, including arylation, alkylation, and amination. nih.gov Exploring these types of reactions with this compound could lead to the synthesis of novel amides, esters, and other derivatives with unique biological properties. The reactivity of the methoxy group, for instance through demethylation to the corresponding isoquinolinone, also presents an opportunity for further derivatization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research will likely employ ML models to predict a range of properties for derivatives of this compound, including their binding affinity to various biological targets, pharmacokinetic profiles, and potential toxicity. acs.org For instance, machine learning models can be trained on existing data from similar heterocyclic compounds to predict the regioselectivity of radical C-H functionalization, guiding synthetic efforts towards desired products. nih.gov

Identification of Unexplored Biomolecular Targets and Mechanistic Pathways (Pre-clinical)

A critical area of future research for this compound is the identification and validation of its biomolecular targets. The isoquinoline scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.govnih.gov However, the specific targets of many isoquinoline derivatives, including this compound, remain to be elucidated.